

Application Notes and Protocols for the Management of Avelumab Infusion-Related Reactions

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These application notes provide a comprehensive overview and detailed protocols for the identification, management, and investigation of infusion-related reactions (IRRs) associated with avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody.

Introduction

Avelumab is an immune checkpoint inhibitor approved for the treatment of various cancers.^[1] As with many monoclonal antibody therapies, avelumab administration is associated with a risk of infusion-related reactions (IRRs).^{[1][2]} These reactions are generally mild to moderate in severity and most frequently occur during the initial infusions.^{[1][2]} Understanding the incidence, clinical presentation, and appropriate management of avelumab-associated IRRs is critical for patient safety in both clinical and research settings. Furthermore, a deeper understanding of the underlying pathophysiology can inform the development of safer and more effective immunotherapies.

Incidence and Clinical Presentation of Avelumab IRRs

Infusion-related reactions are a common adverse event with avelumab treatment. The majority of these reactions are low-grade (Grade 1 or 2) and typically manifest during or shortly after the

infusion.[1][2]

Table 1: Incidence of Avelumab Infusion-Related Reactions (IRRs)

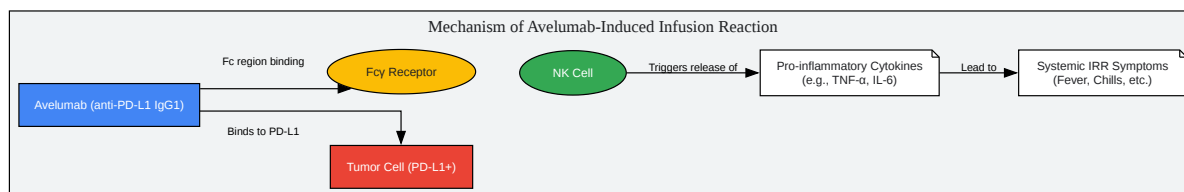
Study/Data Source	Overall Incidence of IRRs	Incidence of Grade ≥3 IRRs	Notes
Retrospective Observational Study[3]	50.0% (12/24 patients)	0%	Single-center study.[3]
Prescribing Information[4]	26%	0.7% (Grade 3: 0.5%, Grade 4: 0.2%)	Data from clinical trials.[4]
TGA Report[5]	Not specified	2.7% (12/439 patients) during the first 4 infusions	98.6% of initial IRRs occurred within the first 4 infusions.[5]

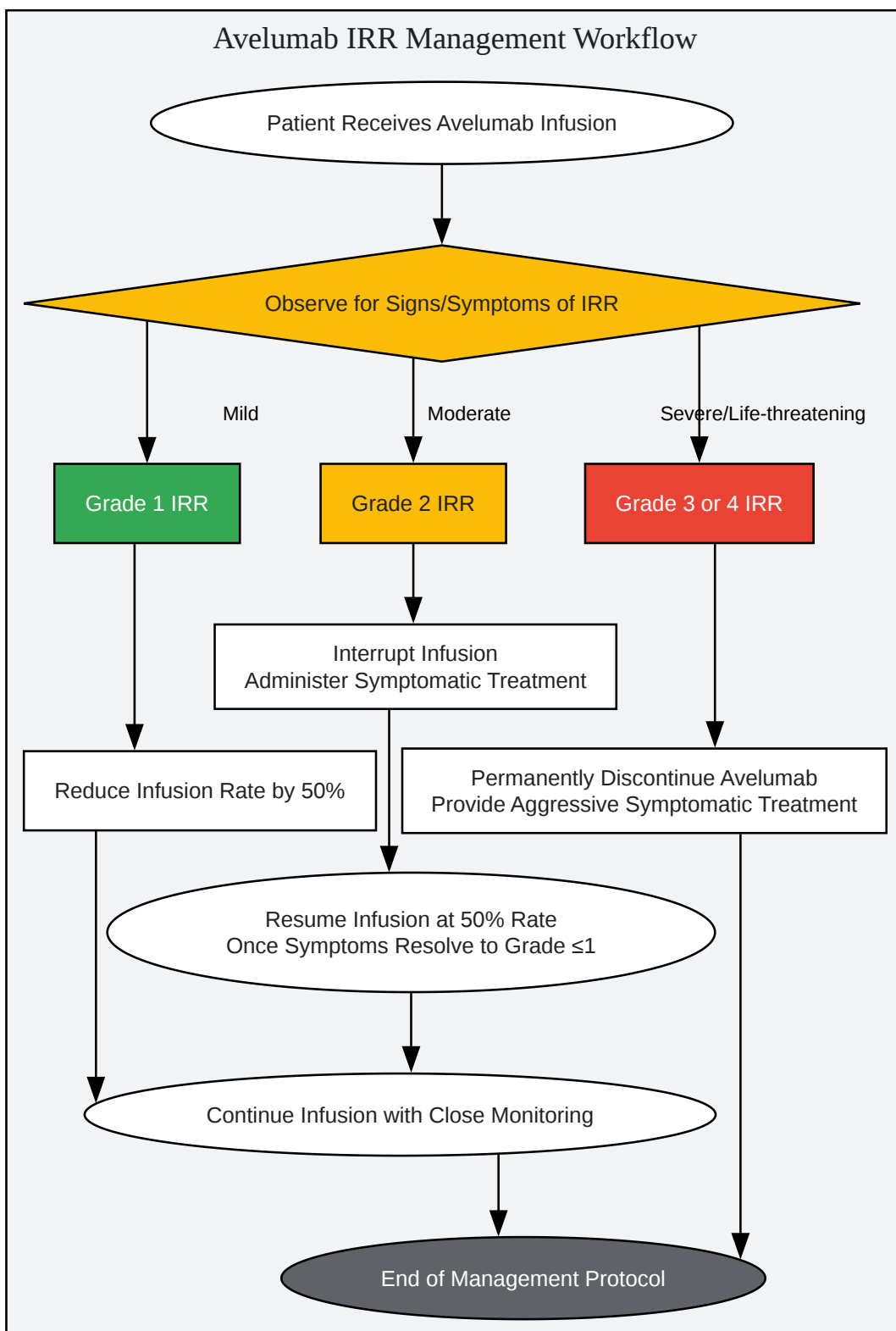
Table 2: Common Signs and Symptoms of Avelumab IRRs

Symptom	Frequency/Notes
Pyrexia (Fever)	Commonly reported.[3][5]
Chills	Frequently observed.[3][5]
Flushing	A common sign.[5]
Hypotension	Can occur.[5]
Dyspnea (Shortness of Breath)	A potential symptom.[5]
Wheezing	May be present.[5]
Back Pain	Reported symptom.[5]
Abdominal Pain	Can be a sign of an IRR.[5]
Urticaria (Hives)	A possible dermatologic manifestation.[5]
Fatigue	Also a reported symptom.[3]

Pathophysiology of Avelumab IRRs

The precise mechanism of avelumab-induced IRRs is not fully elucidated but is thought to be distinct from a classic Type I hypersensitivity reaction.^[3] Evidence suggests a potential role for cytokine release and antibody-dependent cell-mediated cytotoxicity (ADCC). Avelumab is a human IgG1 monoclonal antibody, and its Fc region can engage with Fc receptors on immune cells, such as natural killer (NK) cells.^{[6][7]} This interaction can trigger the release of pro-inflammatory cytokines, leading to the systemic symptoms observed in IRRs.^{[3][7]}





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